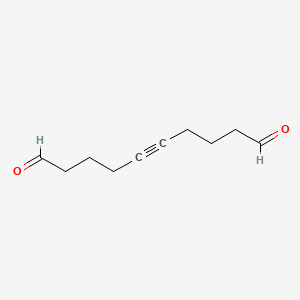

5-Decynedial

Description

Structure

3D Structure

Properties

CAS No. |

832688-83-2 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

dec-5-ynedial |

InChI |

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h9-10H,3-8H2 |

InChI Key |

RVKRCCNVKQNDMK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)CC#CCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Decynedial: Structure, Properties, and Proposed Synthesis

Disclaimer: 5-Decynedial is not a commercially available or extensively studied compound. This guide is based on predicted properties derived from its chemical structure and data from related known compounds. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

This compound is a difunctional organic molecule featuring a ten-carbon chain with a triple bond located at the fifth carbon (an internal alkyne) and aldehyde groups at both termini. Its structure suggests potential for a variety of chemical transformations, making it a hypothetical building block in organic synthesis, particularly for the construction of complex molecules, polymers, and macrocycles. This document provides a technical overview of its predicted chemical structure and properties, a proposed synthetic route, and general experimental protocols for its characterization.

Chemical Structure and Predicted Properties

The structure of this compound is defined by a C10 backbone with aldehyde functionalities at C1 and C10, and a carbon-carbon triple bond between C5 and C6.

Predicted Chemical Properties:

| Property | Predicted Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be higher than 5-decyne (177 °C) due to polar aldehyde groups.[1][2] |

| Solubility | Likely soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Sparingly soluble in water. |

| Reactivity | The molecule possesses two reactive sites: the alkyne and the two aldehyde groups. The alkyne can undergo reactions such as hydrogenation, hydration, and halogenation. The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack. |

Spectroscopic Signatures for Characterization:

The characterization of this compound would rely on standard spectroscopic methods.

| Spectroscopic Method | Expected Signature |

| ¹H NMR | A distinctive signal for the aldehydic protons (R-CHO) is expected around δ 9.5-10 ppm.[2][3] Protons on carbons adjacent to the aldehydes and the alkyne would show characteristic chemical shifts. |

| ¹³C NMR | The carbonyl carbons of the aldehyde groups would appear in the downfield region of the spectrum, typically between δ 190-215 ppm.[4] The sp-hybridized carbons of the alkyne would be found in the range of δ 65-90 ppm. |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the aldehyde is expected between 1720-1740 cm⁻¹.[2][5] The internal alkyne C≡C stretch would likely show a weak absorption around 2100-2260 cm⁻¹. Aldehydes also exhibit characteristic C-H stretching vibrations around 2700-2900 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 166.22. Characteristic fragmentation patterns for aldehydes, such as α-cleavage, would be expected.[3][5] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding diol, 5-decyne-1,10-diol. This precursor is a known compound and can be synthesized through various established methods.

Experimental Protocol: Oxidation of 5-Decyne-1,10-diol to this compound

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

5-decyne-1,10-diol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or Florisil®

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 5-decyne-1,10-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Pyridinium chlorochromate (approximately 2.2 equivalents) is added to the solution in one portion. The mixture is stirred vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diol and the appearance of the product, this compound.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel and Celatom® or Florisil® to remove the chromium salts. The filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Signaling Pathways and Biological Applications

Currently, there is no published literature describing the involvement of this compound in any biological signaling pathways or its use in drug development. Its bifunctional nature, with two reactive aldehyde groups, suggests it could potentially act as a cross-linking agent for proteins or other biomolecules. However, aldehydes are generally reactive and can be cytotoxic, which would be a consideration for any potential biological application. Further research would be required to investigate its biological activity and safety profile.

The following diagram illustrates a hypothetical experimental workflow to screen for the biological activity of a novel compound like this compound.

Caption: A hypothetical workflow for screening the biological activity of this compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

Technical Note: Physicochemical Properties of 5-Decyne, 5-Decenal, and 1,5-Decadiyne

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Elucidation of CAS Number and Molecular Weight for C10 Alkynes and Alkenals

This document provides a concise summary of the Chemical Abstracts Service (CAS) number and molecular weight for 5-Decyne, a symmetrical alkyne, and related C10 compounds, 5-Decenal and 1,5-Decadiyne. An extensive search for "5-Decynedial" did not yield a corresponding registered compound, suggesting it may be a novel or incorrectly named substance. The information herein is intended to provide data on structurally similar and potentially relevant molecules.

Physicochemical Data Summary

The fundamental physicochemical properties of 5-Decyne, 5-Decenal, and 1,5-Decadiyne are presented in the table below for comparative analysis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Decyne | 1942-46-7 | C₁₀H₁₈ | 138.25[1][2] |

| 5-Decenal | Not Found | C₁₀H₁₈O | 154.25[3] |

| 1,5-Decadiyne | Not Found | C₁₀H₁₄ | 134.22[4] |

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the identified compounds, highlighting the key functional group differences.

Caption: Structural relationships between identified C10 compounds and the hypothetical this compound.

References

- 1. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Assessing the Solubility of 5-Decynedial and Related Aliphatic Dialdehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation.[1][2] For a molecule like 5-Decynedial, characterized by a ten-carbon backbone, a central alkyne group, and terminal aldehyde functionalities, understanding its solubility profile across a range of solvents is fundamental for any research application. The presence of polar aldehyde groups on a long, nonpolar carbon chain suggests a complex solubility behavior, likely favoring moderately polar organic solvents over highly polar (aqueous) or entirely nonpolar media. This document outlines the theoretical considerations and practical experimental approaches for characterizing the solubility of such compounds.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity relative to the solvent.[3][4] The this compound molecule possesses two key structural features influencing its polarity:

-

A nonpolar C10 hydrocarbon backbone: This long aliphatic chain contributes to hydrophobicity and will favor dissolution in nonpolar solvents.

-

Two polar terminal aldehyde groups (-CHO): These groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors, imparting a degree of polarity and potential for solubility in more polar solvents.

Given this duality, this compound is expected to be:

-

Lowly soluble in water and other highly polar protic solvents, where the energetic cost of disrupting the solvent's strong hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.

-

Soluble in moderately polar organic solvents such as ethanol, acetone, and ethyl acetate, which can effectively solvate both the nonpolar chain and the polar aldehyde groups.

-

Soluble in nonpolar solvents like hexane, though the polar aldehyde groups may slightly reduce miscibility compared to a purely nonpolar analogue like 5-decyne.

A summary of expected solubility is presented in Table 1. This table is predictive and must be confirmed by experimental measurement.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Low to Very Low | The long C10 hydrocarbon chain dominates, leading to hydrophobic character. |

| Polar Aprotic | DMSO, Acetone | High | Good balance of polarity to interact with aldehyde groups without the strong hydrogen-bonding network of water. |

| Moderately Polar | Ethanol, Ethyl Acetate | High | Offers a balance of polar and nonpolar characteristics suitable for the molecule's structure. |

| Nonpolar | Hexane, Toluene | Moderate to High | The long aliphatic backbone is readily solvated by nonpolar solvents. |

Experimental Protocols for Solubility Determination

For researchers in drug discovery, two primary methods are employed to determine solubility: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) method for definitive equilibrium solubility.[1][2][5]

Kinetic solubility is often used in the early stages of drug discovery for rapid assessment.[1][5][6] This method measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. The resulting measurement is of the apparent solubility under specific, non-equilibrium conditions.

Detailed Protocol: Nephelometric Method [2][7]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).[6]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[7]

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the target final compound concentrations.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[1][7]

-

Measurement: Use a laser-based nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

Thermodynamic solubility is the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[1][2] The shake-flask method is the gold standard for this determination.[8][9]

Detailed Protocol: Shake-Flask Method [9]

-

Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer, ethanol). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][8][10]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the solution at high speed or filter it through a low-binding filter (e.g., 0.45 µm PVDF).[1][6]

-

Quantification: Accurately dilute a known volume of the clear supernatant (the saturated solution).

-

Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[1][6]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship governing the solubility of moderately polar compounds.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Caption: Conceptual Model of this compound Solubility vs. Solvent Polarity.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. quora.com [quora.com]

The Synthetic Potential of 5-Decynedial: A Theoretical Exploration in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-Decynedial is not currently a commercially available or widely studied molecule. This document presents a theoretical exploration of its potential synthesis and applications based on established principles of organic chemistry. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound, a linear ten-carbon chain featuring aldehyde functionalities at both termini and an internal alkyne at the C-5 position, represents an intriguing yet underexplored scaffold in organic synthesis. Its unique combination of reactive functional groups suggests a rich potential for the construction of complex molecular architectures, including carbocycles and heterocycles. This technical guide will delve into the theoretical synthetic pathways to access this compound and explore its prospective applications in modern organic chemistry, offering a forward-looking perspective for researchers in synthetic methodology and drug discovery.

Proposed Synthetic Routes to this compound

Two primary retrosynthetic disconnections are envisioned for the synthesis of this compound: the oxidation of a corresponding diol and the ozonolysis of a cyclic precursor.

Oxidation of dec-5-yne-1,10-diol

A straightforward approach involves the oxidation of the readily accessible dec-5-yne-1,10-diol. The key challenge lies in achieving the selective oxidation of the primary alcohols to aldehydes without affecting the internal alkyne or over-oxidizing to carboxylic acids.

Experimental Protocol (Hypothetical):

-

Synthesis of dec-5-yne-1,10-diol: This precursor can be synthesized via multiple literature methods. One potential route involves the coupling of two equivalents of a protected 4-halobutanol with acetylene, followed by deprotection.

-

Oxidation to this compound: To a solution of dec-5-yne-1,10-diol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP) (2.2 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be purified by column chromatography.

| Reactant | Reagent | Product | Theoretical Yield |

| dec-5-yne-1,10-diol | Dess-Martin Periodinane | This compound | >85% |

Ozonolysis of a Cyclodecene Derivative

Ozonolysis of a cyclic alkene offers a direct route to a linear dialdehyde.[1][2][3] In this proposed synthesis, a cyclodecene derivative containing an internal alkyne would be subjected to oxidative cleavage.

Experimental Protocol (Hypothetical):

-

Synthesis of a suitable cyclodecyne precursor: A potential precursor could be a cyclodeca-1,6-diene, which could be selectively hydrogenated to cyclodecene, followed by introduction of the alkyne functionality.

-

Ozonolysis: A solution of the cyclodecene-alkyne precursor in a mixture of DCM and methanol at -78 °C is treated with a stream of ozone until a blue color persists. The excess ozone is then purged with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the reaction mixture to work up the ozonide and yield the desired this compound.[2]

| Reactant | Reagent | Product | Theoretical Yield |

| Cyclodecene-alkyne | 1. O₃, 2. DMS | This compound | Variable |

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up a plethora of possibilities for its application as a building block in organic synthesis.

Intramolecular Cyclizations

The proximate positioning of the aldehyde and alkyne functionalities in the ten-carbon chain makes intramolecular reactions highly plausible, leading to the formation of cyclic structures.

-

Pauson-Khand Type Reactions: In the presence of a suitable catalyst (e.g., a cobalt or rhodium complex), the alkyne and one of the aldehyde groups could potentially undergo a [2+2+1] cycloaddition, with the aldehyde acting as the carbon monoxide source, to form a bicyclic cyclopentenone derivative.[4][5][6] This offers a novel route to complex fused-ring systems.

Caption: Pauson-Khand type intramolecular cyclization.

-

Intramolecular Aldol and Related Condensations: Under basic or acidic conditions, one enolizable aldehyde could react with the other aldehyde functionality, leading to the formation of a cyclic aldol product. Subsequent dehydration could yield a cyclic α,β-unsaturated aldehyde.

Caption: Intramolecular Aldol Condensation Pathway.

Synthesis of Heterocycles

The two aldehyde groups provide ideal handles for the construction of various heterocyclic systems through condensation reactions with dinucleophiles.

-

Synthesis of Diazepines and Related Systems: Reaction with diamines, such as hydrazine or ethylenediamine, could lead to the formation of seven-membered heterocyclic rings containing two nitrogen atoms.

Experimental Protocol (Hypothetical):

To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent). The mixture is refluxed for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the corresponding diazepine derivative.

| Reactant | Reagent | Product Class |

| This compound | Hydrazine | Diazepine |

| This compound | Ethylenediamine | Diazepine |

Synthesis of Azulenes

Dialdehydes are valuable precursors for the synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons with interesting electronic and optical properties.[7][8][9] this compound could potentially be employed in condensation reactions with suitable cyclopentadiene derivatives to construct novel azulene structures with an embedded alkyne functionality.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of azulene-derived fulvenedialdehydes and their application to the synthesis of stable adj-dicarbaporphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into the Reactivity of 5-Decynedial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Decynedial, a difunctional molecule featuring two aldehyde moieties and an internal alkyne, presents a unique scaffold for synthetic chemistry and potential applications in drug development. Its reactivity is governed by the interplay of these functional groups, offering pathways to complex molecular architectures. This technical guide outlines a proposed theoretical framework for investigating the reactivity of this compound using computational chemistry methods, specifically Density Functional Theory (DFT). The following sections detail proposed computational protocols, potential reaction pathways, and the nature of the quantitative data that can be generated to elucidate the molecule's chemical behavior. This document serves as a roadmap for researchers seeking to explore the rich chemistry of this compound through in-silico methods.

Introduction to this compound Reactivity

This compound is a ten-carbon chain with aldehyde groups at both termini (positions 1 and 10) and a carbon-carbon triple bond at the 5-position. The presence of both electrophilic aldehyde carbons and a nucleophilic alkyne region suggests a complex and interesting reactivity profile. Theoretical studies are essential to understanding the kinetics and thermodynamics of various potential transformations, which can guide synthetic efforts and the design of novel therapeutics.

Key areas of theoretical investigation include:

-

Intramolecular Cyclization: The proximity of the aldehyde groups to the alkyne suggests the possibility of intramolecular cyclization reactions, potentially leading to the formation of cyclic ethers or other heterocyclic systems.

-

Nucleophilic Addition to Aldehydes: The aldehyde groups are susceptible to attack by nucleophiles. A theoretical study can predict the relative reactivity of these groups and the stereochemical outcomes of such additions.

-

Electrophilic Addition to the Alkyne: The alkyne can undergo addition reactions with various electrophiles. Computational analysis can reveal the regioselectivity and stereoselectivity of these transformations.

-

Redox Chemistry: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. The alkyne can also be reduced. Theoretical calculations can provide insights into the thermodynamics of these processes.

Proposed Computational Methodology

To investigate the reactivity of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT is a widely used quantum chemical method for predicting the electronic properties and reactivity of molecules.[1][2]

2.1. Software

All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2.2. Computational Protocol

-

Conformational Analysis:

-

An initial conformational search of this compound will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

The lowest energy conformers will be subjected to geometry optimization at the B3LYP/6-31G(d) level of theory to obtain their equilibrium geometries.

-

Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Reaction Pathway Analysis:

-

For each proposed reaction, the structures of reactants, transition states, and products will be optimized at the B3LYP/6-31G(d) level of theory.

-

Transition state structures will be located using a synchronous transit-guided quasi-Newton (STQN) method or a similar algorithm.

-

Vibrational frequency calculations will be performed to characterize the nature of each stationary point. Reactants and products should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations will be performed to confirm that the located transition states connect the desired reactants and products.

-

-

Energetic Calculations:

-

To obtain more accurate energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).

-

Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with an appropriate solvent (e.g., water, methanol).

-

Logical Workflow for Theoretical Study

Caption: A logical workflow for the proposed theoretical study of this compound reactivity.

Potential Reaction Pathways and Data Presentation

The following sections outline hypothetical reaction pathways for this compound and the types of quantitative data that would be generated from the proposed computational study.

3.1. Intramolecular Cyclization

One of the most intriguing possibilities for this compound is an intramolecular reaction between one of the aldehyde groups and the alkyne, potentially catalyzed by an acid or a Lewis acid.

Proposed Intramolecular Cyclization Pathway

Caption: A proposed acid-catalyzed intramolecular cyclization pathway of this compound.

Table 1: Calculated Thermodynamic and Kinetic Data for Intramolecular Cyclization

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | Calculated Value |

| Gibbs Free Energy of Reaction (ΔG) | Calculated Value |

| Activation Energy (Ea) | Calculated Value |

| Gibbs Free Energy of Activation (ΔG‡) | Calculated Value |

3.2. Nucleophilic Addition of a Grignard Reagent

The reaction of this compound with a Grignard reagent (e.g., CH₃MgBr) would be expected to proceed via nucleophilic addition to the aldehyde carbonyls. Theoretical calculations can predict whether the reaction occurs preferentially at one aldehyde, and the relative energies of the mono- and di-addition products.

Proposed Grignard Reaction Pathway

Caption: A proposed pathway for the sequential Grignard addition to this compound.

Table 2: Calculated Relative Energies for Grignard Addition Products

| Species | Relative Energy (kcal/mol) |

| This compound + 2 CH₃MgBr | 0.0 |

| Mono-addition Product + CH₃MgBr | Calculated Value |

| Di-addition Product | Calculated Value |

Conclusion

While experimental data on the reactivity of this compound is limited, theoretical chemistry provides a powerful avenue for its exploration. The computational protocols and potential reaction pathways outlined in this guide offer a comprehensive framework for a thorough in-silico investigation. The quantitative data generated from such a study would be invaluable for predicting the chemical behavior of this compound, guiding synthetic strategies, and potentially informing the design of new molecules with desired properties for applications in materials science and drug development. This theoretical approach allows for a cost-effective and insightful first step into understanding the rich and complex chemistry of this difunctional alkyne.

References

- 1. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Decynedial: A Compound Absent from Nature's Repository

Despite extensive investigation, there is currently no scientific evidence to suggest that 5-Decynedial is a naturally occurring compound. Comprehensive searches of chemical and biological databases have yielded no instances of its isolation from any plant, animal, microbial, or marine source. Consequently, information regarding its natural abundance, isolation protocols, and biological signaling pathways is unavailable.

Natural Occurrence: A Null Finding

A thorough review of scientific literature and natural product databases reveals no documented cases of this compound being isolated as a metabolite from any biological organism. This suggests that the biosynthetic pathways for its production do not exist in the explored domains of life. While the vastness of the natural world leaves open the possibility of its existence in an unexamined species, it is not a known constituent of any studied flora, fauna, or microorganism.

Isolation Methodologies: A Theoretical Exercise

Given that this compound has not been found in a natural context, there are no established protocols for its extraction and purification from a biological matrix. Any proposed isolation workflow would be purely hypothetical and based on the general principles of natural product chemistry.

A speculative workflow for the isolation of a hypothetical natural product with similar chemical properties to this compound is presented below. This is a generalized scheme and does not correspond to an actual, validated process for this specific compound.

Caption: Hypothetical workflow for natural product isolation.

Signaling Pathways and Biological Activity: Uncharted Territory

As this compound is not a known natural product, there is no research detailing its involvement in any biological signaling pathways or its potential physiological effects. Its biological activity remains uninvestigated.

Methodological & Application

Application Notes and Protocols for 5-Decynedial in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Decynedial in Click Chemistry

This compound is a versatile bifunctional molecule containing a central alkyne group and two terminal aldehyde functionalities. This unique structure makes it a valuable building block in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][][3] The internal alkyne can participate in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[4][5][6][7][8] The two aldehyde groups provide reactive handles for subsequent conjugation to amine-containing molecules, surfaces, or biomolecules through reductive amination or other aldehyde-specific chemistries.

These application notes provide an overview of the potential uses of this compound in click chemistry and detailed protocols for its application in bioconjugation and material science.

Applications of this compound

The unique bifunctional nature of this compound opens up a range of applications in research and drug development:

-

Bioconjugation and Labeling: this compound can be used to link two different azide-containing molecules or to attach a molecule to a surface and then capture an amine-containing biomolecule. This is particularly useful for labeling proteins, nucleic acids, and other biomolecules.[3][9]

-

Drug Discovery: In medicinal chemistry, the triazole core formed from the click reaction is a stable and often biocompatible linker.[][10] this compound can be used to synthesize novel drug candidates, link targeting moieties to therapeutic agents, or develop drug delivery systems.[3][9]

-

Materials Science: The dialdehyde functionality allows for the crosslinking of polymers or the functionalization of surfaces. This can be used to create novel biomaterials, hydrogels, or functionalized nanoparticles.[9]

-

High-Throughput Screening: The reliability and specificity of click chemistry make it ideal for generating large libraries of compounds for high-throughput screening.[]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the general procedure for the reaction of this compound with an azide-containing molecule in the presence of a copper(I) catalyst.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[11]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[4][5][6]

-

Solvent (e.g., DMSO, water, or a mixture)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO.

-

Prepare a 100 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.[6]

-

Prepare a 200 mM stock solution of THPTA ligand in deionized water.[6]

-

Prepare a freshly made 1 M stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution.

-

Add the azide-containing molecule stock solution. A slight excess (1.1 to 1.5 equivalents) of the azide is often used to ensure complete reaction of the alkyne.

-

Add the THPTA ligand stock solution to achieve a final concentration of 1-5 mM.

-

Add the Copper(II) sulfate stock solution to a final concentration of 0.5-2 mM.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

Vortex the reaction mixture briefly.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time. For less reactive substrates, the reaction time may need to be extended or gentle heating (e.g., 37-45 °C) may be applied.

-

-

Reaction Quenching and Purification (Optional):

-

If necessary, the reaction can be quenched by adding a chelating agent like EDTA.

-

The product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

-

Quantitative Data Summary (Hypothetical):

| Reactant A (Azide) | Reactant B (this compound) | Catalyst (CuSO₄/Ascorbate) | Ligand (THPTA) | Solvent | Reaction Time (h) | Yield (%) |

| Azido-PEG-Biotin | 1.0 eq | 0.1 eq / 0.5 eq | 0.2 eq | DMSO/H₂O (1:1) | 2 | 95 |

| Azido-Fluorophore | 1.0 eq | 0.1 eq / 0.5 eq | 0.2 eq | H₂O | 1 | 92 |

| Azido-Peptide | 1.0 eq | 0.2 eq / 1.0 eq | 0.4 eq | PBS Buffer | 4 | 85 |

Protocol 2: Two-Step Bioconjugation using this compound

This protocol outlines a two-step process where this compound first undergoes a click reaction with an azide-functionalized molecule and is then conjugated to an amine-containing biomolecule via reductive amination.

Step 1: Click Reaction (as described in Protocol 1)

Step 2: Reductive Amination

Materials:

-

Product from the click reaction (containing aldehyde groups)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation:

-

Dissolve the purified product from the click reaction in an appropriate buffer.

-

Dissolve the amine-containing biomolecule in the same reaction buffer.

-

-

Conjugation:

-

Mix the aldehyde-containing molecule with the amine-containing biomolecule in the reaction buffer. The molar ratio will depend on the desired degree of labeling.

-

Add the reducing agent (e.g., NaBH₃CN to a final concentration of 20 mM).

-

Incubate the reaction at room temperature for 2-24 hours with gentle stirring.

-

-

Purification:

-

Remove the excess unreacted small molecules and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods for biomolecules.

-

Quantitative Data Summary (Hypothetical):

| Aldehyde-Molecule | Amine-Biomolecule | Reducing Agent | Reaction Time (h) | Conjugation Efficiency (%) |

| Triazole-Dialdehyde | Bovine Serum Albumin | NaBH₃CN | 12 | 75 |

| Triazole-Dialdehyde | Amine-modified DNA | STAB | 6 | 88 |

| Triazole-Dialdehyde | Lysine-rich Peptide | NaBH₃CN | 4 | 92 |

Visualizations

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Caption: Logical workflow for synthesizing and using a this compound-based fluorescent probe.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. confluore.com [confluore.com]

- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. labinsights.nl [labinsights.nl]

- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review [pubmed.ncbi.nlm.nih.gov]

- 11. 点击化学试剂概述 [sigmaaldrich.com]

Application Notes and Protocols for the Functionalization of Biomolecules with an Alkyne-Dialdehyde Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated conjugates for a myriad of applications. Bifunctional crosslinkers, possessing two distinct reactive groups, are pivotal tools in this field. This document provides a detailed protocol for the use of a generic alkyne-dialdehyde bifunctional linker, herein referred to as AD-linker, for the covalent modification of biomolecules.

It is important to note that "5-Decynedial" does not correspond to a readily available or commonly cited chemical reagent. Therefore, this protocol is based on the functional principles of a hypothetical ten-carbon chain molecule containing an internal alkyne and two terminal aldehyde groups. The aldehyde moieties react with primary amines, such as the side chain of lysine residues in proteins, to form a Schiff base, which can be subsequently stabilized by reduction. The alkyne group serves as a handle for subsequent bioorthogonal "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step process allows for the precise and efficient labeling of biomolecules for applications ranging from diagnostics to therapeutics.

Principle of the Method

The functionalization strategy involves two main stages:

-

Initial Biomolecule Modification: The aldehyde groups of the AD-linker react with primary amines on the biomolecule (e.g., lysine residues of a protein) to form an initial Schiff base. This imine bond is then stabilized by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This step introduces a reactive alkyne group onto the surface of the biomolecule.

-

Bioorthogonal "Click" Chemistry: The alkyne-modified biomolecule can then be conjugated to a molecule of interest that has been functionalized with an azide group. This is achieved through highly efficient and specific "click" chemistry reactions. This allows for the attachment of a wide range of payloads, including fluorescent dyes, biotin, polyethylene glycol (PEG), or drug molecules.

Experimental Protocols

Protocol 1: Functionalization of a Protein with AD-Linker via Reductive Amination

This protocol describes the covalent attachment of the AD-linker to a protein.

Materials and Reagents:

-

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

AD-linker (hypothetical)

-

Dimethyl sulfoxide (DMSO)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

-

Desalting column or dialysis cassette (with appropriate molecular weight cutoff)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.8. Buffers containing primary amines (e.g., Tris) are incompatible with this step.

-

-

AD-Linker Preparation:

-

Prepare a stock solution of the AD-linker in anhydrous DMSO (e.g., 10-100 mM).

-

-

Reaction Setup:

-

Add the desired molar excess of the AD-linker stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Refer to Table 1 for starting recommendations.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Reductive Amination:

-

Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted aldehydes.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be determined using mass spectrometry or a colorimetric assay if an appropriate standard is available.

-

Protocol 2: "Click" Chemistry Conjugation of an Azide-Containing Molecule

This protocol describes the conjugation of an azide-functionalized molecule to the alkyne-modified protein.

Materials and Reagents:

-

Alkyne-modified protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., Azide-fluorophore, Azide-drug)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Purification supplies (desalting column or dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a stock solution of THPTA (e.g., 250 mM in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule at a desired molar ratio (e.g., 1:5 protein to azide-molecule).

-

In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 1:5 molar ratio) to form the copper-ligand complex.

-

Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

-

-

Purification:

-

Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the final protein concentration and the degree of conjugation, for example, by UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance spectrum.

-

Data Presentation

Table 1: Recommended Molar Ratios for Protein Functionalization with AD-Linker

| Target Biomolecule | Recommended Molar Excess of AD-Linker (Linker:Protein) | Expected Degree of Labeling (DOL) |

| IgG Antibody | 10:1 to 20:1 | 2 - 5 |

| Serum Albumin | 5:1 to 15:1 | 1 - 4 |

| Peptides | 1.5:1 to 5:1 | 1 - 2 |

Table 2: Key Parameters for CuAAC "Click" Reaction

| Parameter | Recommended Value |

| Alkyne-Biomolecule:Azide-Payload Molar Ratio | 1:3 to 1:10 |

| Final Copper(II) Sulfate Concentration | 0.5 - 2 mM |

| Final THPTA Concentration | 2.5 - 10 mM |

| Final Sodium Ascorbate Concentration | 5 - 20 mM |

| Reaction Time | 1 - 4 hours |

| Reaction Temperature | Room Temperature (20-25°C) |

Mandatory Visualization

Caption: Experimental workflow for the functionalization of a protein with an AD-linker.

5-Decynedial: A Versatile Precursor for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Decynedial, a linear C10 dialdehyde featuring a central carbon-carbon triple bond, is a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds. Its unique structural motif, combining two aldehyde functionalities with an internal alkyne, allows for a variety of cyclization strategies to construct five- and six-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.

This document provides detailed application notes and experimental protocols for the synthesis of furans, pyrroles, thiophenes, and pyridazines using this compound as the key starting material. The methodologies presented are based on the well-established Paal-Knorr synthesis and related cyclization reactions, with a focus on providing clear, reproducible protocols and comprehensive data for researchers in the field.

Key Synthetic Pathways

The primary synthetic routes leveraging this compound for heterocycle formation involve its transformation into a 1,4-dicarbonyl compound, which then undergoes cyclization with various reagents. The alkyne can either be retained in the final product or be hydrated to a diketone prior to cyclization.

Caption: General synthetic pathways from this compound.

Synthesis of Furans via Paal-Knorr Reaction

The Paal-Knorr furan synthesis is a straightforward method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][2][3] In the case of this compound, the internal alkyne is first hydrated to the corresponding diketone, decane-2,5-dione, which then undergoes acid-catalyzed cyclization and dehydration to yield 2,5-dipropylfuran.

Reaction Scheme:

"this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5366439&t=l", label=""]; "Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "2,5-Dipropylfuran" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=521453&t=l", label=""]; } dot

Caption: Synthesis of 2,5-dipropylfuran from this compound.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Dipropylfuran | H₂SO₄ (cat.), p-TsOH (cat.) | Toluene | 110 | 4 | 85 |

Experimental Protocol:

-

Hydration of this compound: To a solution of this compound (1.0 g, 6.0 mmol) in acetone (20 mL) is added a solution of sulfuric acid (0.1 mL) in water (2 mL). The mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC until the starting material is consumed. The acetone is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to afford decane-2,5-dione, which is used in the next step without further purification.

-

Cyclization to 2,5-Dipropylfuran: To a solution of the crude decane-2,5-dione in toluene (30 mL) is added p-toluenesulfonic acid monohydrate (50 mg, 0.26 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to give 2,5-dipropylfuran as a colorless oil.

Synthesis of Pyrroles via Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][4][5] Using the hydrated product of this compound, decane-2,5-dione, a variety of N-substituted 2,5-dipropylpyrroles can be synthesized.

Reaction Scheme:

"Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "N-Substituted-2,5-dipropylpyrrole" [label="General Pyrrole Structure"]; } dot

Caption: Synthesis of N-substituted 2,5-dipropylpyrroles.

Quantitative Data:

| R-Group | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H | NH₄OAc | Ethanol | 80 | 3 | 78 |

| Benzyl | Benzylamine | Acetic Acid | 100 | 5 | 82 |

| Phenyl | Aniline | Acetic Acid | 118 | 6 | 75 |

Experimental Protocol (General Procedure for N-Substituted Pyrroles):

-

A mixture of decane-2,5-dione (1.0 g, 5.9 mmol), the corresponding primary amine (6.5 mmol), and glacial acetic acid (10 mL) is heated to the temperature specified in the table.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired N-substituted 2,5-dipropylpyrrole.

Synthesis of Thiophenes via Paal-Knorr Reaction

The Paal-Knorr thiophene synthesis utilizes a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert a 1,4-dicarbonyl compound into the corresponding thiophene.[6]

Reaction Scheme:

"Decane-2,5-dione" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77241&t=l", label=""]; "2,5-Dipropylthiophene" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=521454&t=l", label=""]; } dot

Caption: Synthesis of 2,5-dipropylthiophene.

Quantitative Data:

| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Dipropylthiophene | Lawesson's Reagent | Toluene | 110 | 2 | 90 |

Experimental Protocol:

-

A mixture of decane-2,5-dione (1.0 g, 5.9 mmol) and Lawesson's reagent (1.3 g, 3.2 mmol) in dry toluene (25 mL) is heated to reflux.

-

The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane) to give 2,5-dipropylthiophene as a colorless oil.

Synthesis of Pyridazines

Pyridazines can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. In the case of this compound, the reaction with hydrazine hydrate can directly yield 3,6-dipropylpyridazine.

Reaction Scheme:

"this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5366439&t=l", label=""]; "3,6-Dipropylpyridazine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=535316&t=l", label=""]; } dot

Caption: Synthesis of 3,6-dipropylpyridazine from this compound.

Quantitative Data:

| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,6-Dipropylpyridazine | Hydrazine Hydrate | Ethanol | 78 | 5 | 88 |

Experimental Protocol:

-

To a solution of this compound (1.0 g, 6.0 mmol) in ethanol (20 mL) is added hydrazine hydrate (0.3 mL, 6.0 mmol).

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (30 mL) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,6-dipropylpyridazine.

Experimental Workflow Overview

Caption: General experimental workflow for heterocycle synthesis.

This compound serves as an excellent and adaptable starting material for the synthesis of a variety of substituted five- and six-membered heterocycles. The protocols outlined in this document provide robust and high-yielding methods for the preparation of furans, pyrroles, thiophenes, and pyridazines. These methodologies offer a valuable toolkit for medicinal chemists and researchers in drug discovery, enabling the efficient generation of diverse heterocyclic scaffolds for further biological evaluation. The straightforward nature of these reactions, coupled with the potential for further functionalization of the resulting heterocycles, underscores the utility of this compound as a key building block in modern organic synthesis.

References

Application Notes & Protocols for the Analytical Detection of 5-Decynedial

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Decynedial, a bifunctional molecule containing both an aldehyde and an internal alkyne group. The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Overview of Analytical Strategies

The detection and quantification of this compound present unique challenges due to its dual functionality. The aldehyde group is reactive and can be targeted for derivatization to enhance detection by chromatographic and mass spectrometric techniques. The internal alkyne group provides a characteristic spectroscopic signature. The choice of analytical technique will depend on the sample matrix, required sensitivity, and the desired qualitative or quantitative information.

Key Analytical Approaches:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization of the aldehyde group is often necessary to improve chromatographic behavior and detection sensitivity.[1][2][3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, including those that are not amenable to GC. Derivatization can enhance ionization efficiency and chromatographic retention.[5][6][7][8][]

-

Infrared (IR) Spectroscopy: Useful for the qualitative identification of the alkyne functional group, which exhibits a characteristic absorption band.[10][11]

A general workflow for the analysis of this compound is presented below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound, derivatization of the aldehyde functional groups is recommended to improve volatility and thermal stability. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

2.1. Sample Preparation and Derivatization with PFBHA

This protocol describes the derivatization of this compound with PFBHA to form the corresponding oxime derivative.

Materials:

-

Sample containing this compound

-

PFBHA hydrochloride solution (5 mg/mL in water)

-

Organic solvent (e.g., hexane, ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Vials for reaction and analysis

Procedure:

-

Extraction: Extract the sample containing this compound into a suitable organic solvent. The choice of solvent will depend on the sample matrix.

-

Derivatization Reaction:

-

To 100 µL of the extract, add 100 µL of the PFBHA solution.

-

Vortex the mixture for 1 minute.

-

Heat the mixture at 60°C for 1 hour to facilitate the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

-

Extraction of Derivative:

-

Add 500 µL of hexane to the reaction vial and vortex for 1 minute to extract the PFBHA-oxime derivative.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Sample for GC-MS: Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis of the PFBHA derivative of this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds. For this compound, derivatization of the aldehyde groups can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes for LC analysis.[12]

3.1. Sample Preparation and Derivatization with DNPH

This protocol outlines the derivatization of this compound with DNPH to form the corresponding hydrazone.

Materials:

-

Sample containing this compound

-

DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Vials for reaction and analysis

Procedure:

-

Extraction: Extract the sample containing this compound into a suitable solvent (e.g., acetonitrile).

-

Derivatization Reaction:

-

To 100 µL of the extract, add 100 µL of the DNPH solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 1 hour, protected from light.

-

-

Sample for LC-MS: Dilute the reaction mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for LC-MS analysis and transfer to an autosampler vial.

3.2. LC-MS Instrumental Parameters

The following are suggested starting parameters for the LC-MS analysis of the DNPH derivative of this compound. Optimization will be necessary for the specific instrument and column.

| Parameter | Suggested Value |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 100-800 |

| Analysis Mode | Full Scan for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy can be used as a rapid qualitative tool to confirm the presence of the alkyne functional group in this compound.

4.1. Experimental Protocol

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For solid samples or viscous oils, the sample can be dissolved in a volatile solvent (e.g., chloroform), a drop of the solution placed on a salt plate, and the solvent allowed to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample in the IR spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

4.2. Expected Spectroscopic Features

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkyne functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C (internal) | Stretch | ~2260 - 2190 | Weak |

| C=O (aldehyde) | Stretch | ~1740 - 1720 | Strong |

| C-H (aldehyde) | Stretch | ~2830 - 2695 (two bands) | Medium |

| C-H (alkane) | Stretch | ~2960 - 2850 | Strong |

Note: The intensity of the internal C≡C stretch can be very weak and may not be easily observable, especially if the molecule is relatively symmetrical around the triple bond.[10][11]

Quantitative Data Summary

For quantitative analysis, method validation should be performed to determine key performance characteristics. The following table provides target values for a robust analytical method.

| Parameter | GC-MS Target | LC-MS Target |

| Linearity (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 80 - 120% |

| Precision (% RSD) | < 15% | < 15% |

These are generalized target values and may vary depending on the specific application and regulatory requirements.[13][14]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the choice of derivatization agent and the subsequent analytical technique.

References

- 1. google.com [google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dialdehydes as Crosslinking Agents in Materials Science

Introduction to Dialdehyde Crosslinking

Dialdehydes are a class of organic compounds containing two aldehyde functional groups (-CHO). These groups can react with various nucleophilic functional groups present in polymers, most notably primary amines (-NH2) found in proteins and some polysaccharides. This reaction forms covalent bonds, leading to the formation of a three-dimensional network structure, a process known as crosslinking.

Crosslinking significantly modifies the physicochemical properties of materials, often leading to enhanced mechanical strength, thermal stability, and controlled swelling behavior.[1][2][3] Glutaraldehyde has been a widely used and efficient crosslinking agent; however, concerns about its cytotoxicity have led to the exploration of other, potentially safer, dialdehydes, including macromolecular dialdehydes like dialdehyde starch.[1][2][4] The principles of crosslinking with these agents can be extrapolated to investigate new dialdehydes like 5-decynedial.

Potential Applications:

-

Biomaterials: Development of hydrogels and scaffolds for tissue engineering and regenerative medicine.[3]

-

Drug Delivery: Fabrication of matrices for controlled drug release.[5]

-

Biomedical Devices: Surface modification of implants to improve biocompatibility.[6]

-

Wound Dressings: Creation of biocompatible and biodegradable wound healing materials.[7]

Mechanism of Action: Crosslinking with Primary Amines

The primary mechanism of crosslinking by dialdehydes involves the reaction with primary amine groups, commonly found in the lysine residues of proteins like collagen and in polysaccharides like chitosan.[6] The reaction proceeds via the formation of a Schiff base, which can then form stable crosslinks.

Caption: General mechanism of dialdehyde crosslinking with amine-containing polymers.

Experimental Protocols

The following are generalized protocols for the crosslinking of protein (e.g., collagen) and polysaccharide (e.g., chitosan) based materials with a dialdehyde agent. Researchers should optimize parameters such as concentration, pH, temperature, and reaction time for each specific application.

Protocol for Crosslinking a Collagen-Based Hydrogel

-

Preparation of Collagen Solution:

-

Dissolve collagen in a suitable acidic solvent (e.g., 0.1 M acetic acid) to a desired concentration (e.g., 1-5% w/v).

-

Stir the solution at a low temperature (e.g., 4°C) until the collagen is fully dissolved.

-

Adjust the pH of the collagen solution to a neutral or slightly basic pH (e.g., 7.4) using a suitable buffer (e.g., phosphate-buffered saline, PBS) to initiate fibril formation.

-

-

Preparation of Crosslinking Solution:

-

Prepare a stock solution of the dialdehyde crosslinker (e.g., this compound) in a compatible solvent (e.g., deionized water or PBS) to a known concentration.

-

-

Crosslinking Reaction:

-

Add the dialdehyde solution to the collagen gel to achieve the desired final crosslinker concentration (e.g., 0.1 - 2% w/v).

-

Mix thoroughly but gently to ensure uniform distribution of the crosslinker without disrupting the gel structure.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4-24 hours).

-

-

Washing and Purification:

-

After the crosslinking reaction, wash the hydrogel extensively with a suitable buffer (e.g., PBS) and then with deionized water to remove any unreacted crosslinker.

-

Lyophilize the washed hydrogel to obtain a porous scaffold, if desired.

-

Protocol for Crosslinking a Chitosan Film

-

Preparation of Chitosan Solution:

-

Dissolve chitosan powder in an acidic solution (e.g., 1% v/v acetic acid) to a concentration of 1-3% (w/v).

-

Stir the solution at room temperature until the chitosan is completely dissolved.

-

-

Film Casting:

-

Cast the chitosan solution onto a level, non-stick surface (e.g., a petri dish) and allow it to dry at a controlled temperature (e.g., 40-60°C) to form a film.

-

-

Crosslinking Reaction:

-

Prepare a solution of the dialdehyde crosslinker in a suitable solvent (e.g., an ethanol/water mixture).

-

Immerse the dried chitosan film in the crosslinking solution for a predetermined time (e.g., 30 minutes to 4 hours).

-

-

Post-Treatment and Drying:

-

Remove the film from the crosslinking solution and wash it thoroughly with deionized water to remove excess crosslinker.

-

Dry the crosslinked film, for example, in a vacuum oven at a moderate temperature.

-

Characterization of Crosslinked Materials

A variety of analytical techniques can be used to characterize the extent of crosslinking and the resulting changes in material properties.

| Property | Characterization Technique | Expected Outcome of Crosslinking |

| Degree of Crosslinking | Fourier-Transform Infrared Spectroscopy (FTIR), Ninhydrin Assay | Appearance of new peaks corresponding to Schiff base formation; decrease in free amine groups. |

| Mechanical Properties | Tensile Testing, Rheometry | Increased tensile strength, Young's modulus, and storage modulus.[1] |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Increased degradation temperature and glass transition temperature. |

| Swelling Behavior | Swelling Ratio Measurement | Decreased swelling in aqueous solutions. |

| Morphology | Scanning Electron Microscopy (SEM) | Changes in surface morphology and pore structure. |

| Biocompatibility | In vitro Cell Culture (e.g., MTT assay) | Should be assessed to ensure low cytotoxicity of the crosslinked material. |

| Biodegradability | Enzymatic Degradation Assay | Slower degradation rate in the presence of relevant enzymes (e.g., collagenase).[1] |

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for developing and characterizing a novel crosslinked material using a dialdehyde agent.

Caption: A generalized workflow for the development of crosslinked materials.

References

- 1. Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]

- 7. icams.ro [icams.ro]

Application Notes and Protocols: A Guide to Ligation Strategies Employing Dialdehyde and Bifunctional Alkyne-Aldehyde Chemistries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent linkage of biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. Ligation chemistries that offer high selectivity, efficiency, and biocompatibility are in constant demand. This document provides a detailed guide to ligation techniques that utilize the reactivity of aldehydes, particularly in the context of bifunctional molecules that may also contain other functionalities like alkynes.

While a specific protocol for a reagent termed "5-Decynedial" was not found in the scientific literature, this guide focuses on the underlying principles and established methods for dialdehyde-mediated and bifunctional alkyne-aldehyde ligation strategies. These techniques are highly relevant for researchers interested in the type of chemistry suggested by the term "this compound," which implies a ten-carbon linker with an alkyne and two aldehyde groups. The protocols and data presented here are synthesized from established methodologies in bioconjugation.

Dialdehyde-Mediated Ligation of Amines

A notable advancement in bioconjugation is the development of "dialdehyde click chemistry," a method for ligating molecules containing primary amines. This reaction is characterized by its speed, high yield, and the absence of a catalyst, producing only water as a byproduct. The reaction between a dialdehyde and a primary amine leads to the formation of a stable dihydropyridine conjugate.[1][2]

Reaction Mechanism

The reaction proceeds through the formation of a Schiff base between the primary amine and one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to form the stable dihydropyridine ring.

Caption: Mechanism of Dialdehyde-Mediated Ligation with a Primary Amine.

Experimental Protocol: General Procedure for Dialdehyde-Amine Ligation

This protocol is a general guideline and may require optimization for specific substrates.

-

Reagent Preparation:

-

Dissolve the dialdehyde-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

-

Dissolve the amine-containing biomolecule in a compatible aqueous buffer (e.g., PBS, HEPES) at a pH between 6.0 and 8.0.

-

-

Ligation Reaction:

-

Add the dialdehyde solution to the amine-containing solution. A typical starting point is a 1.5 to 10-fold molar excess of the dialdehyde.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Quenching and Purification (if necessary):

-

If desired, the reaction can be quenched by adding an excess of a small molecule primary amine (e.g., Tris or glycine).

-